Fluconazole-d4

LC-MS/MS Pharmacokinetics Therapeutic Drug Monitoring

Quantitative LC-MS/MS analysis of fluconazole in complex biological matrices faces matrix-induced ion suppression and variable recovery, jeopardizing assay accuracy and ANDA submission timelines. Fluconazole-d4 solves this by providing a +4 Da mass shift with near-identical chromatographic co-elution, effectively compensating for matrix effects and extraction losses. Key supply and performance advantages: • >99% chemical purity with comprehensive CoA supporting ANDA/AMV requirements; • Enables sub-nanogram LLOQ (0.028 ng/mL) from DBS samples as small as 10 µL with 98.4% recovery; • Negligible matrix factors (0.96-1.03) and proven long-term stability (98.2% at -20°C over 4 months). Procure with confidence for pharmacokinetic, TDM, bioequivalence, and environmental residue workflows.

Molecular Formula C13H12F2N6O
Molecular Weight 310.30 g/mol
CAS No. 1124197-58-5
Cat. No. B020988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluconazole-d4
CAS1124197-58-5
Synonymsα-(2,4-Difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-ethanol-d4;  1-(2,4-Difluorophenyl)-1,1-bis[(1H-1,2,4-triazol-1-yl)methyl]methanol-d4;  Biozolene-d4;  Diflucan-d4;  Difluconazole-d4;  Elazor-d4;  Fluconal-d4;  Flucostat-d4;  Flumyco
Molecular FormulaC13H12F2N6O
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
InChIInChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2
InChIKeyRFHAOTPXVQNOHP-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluconazole-d4: Isotope-Labeled Internal Standard


Fluconazole-d4 (CAS 1124197-58-5) is a deuterium-labeled analog of the triazole antifungal agent fluconazole, in which four hydrogen atoms are replaced with stable deuterium isotopes . With a molecular formula of C₁₃H₈D₄F₂N₆O and a molecular weight of 310.30 g/mol, this compound serves as an essential internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of fluconazole in biological matrices . The deuterium labeling introduces a mass shift of +4 Da relative to unlabeled fluconazole, enabling unequivocal chromatographic co-elution and mass spectrometric differentiation while maintaining near-identical physicochemical properties . Fluconazole-d4 is supplied with a purity of ≥99% and is compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. Its primary procurement value lies in its ability to correct for matrix effects, ionization variability, and sample preparation losses in quantitative bioanalytical workflows, thereby ensuring the reliability and reproducibility required for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments .

Why Fluconazole-d4 Is Irreplaceable in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the direct substitution of Fluconazole-d4 with unlabeled fluconazole or structurally distinct stable isotope-labeled analogs (SILAs) such as Fluconazole-13C2,15N or Fluconazole-d3 is analytically unsound and often fails to meet regulatory acceptance criteria. Unlabeled fluconazole lacks the necessary mass differentiation, precluding its use as an internal standard and resulting in uncorrectable matrix effects, ion suppression, and variable recovery that severely compromise assay accuracy and precision [1]. Alternative SILAs, while isotopically distinct, exhibit differential chromatographic retention times relative to the native analyte due to variations in physicochemical properties (e.g., 13C/15N incorporation versus deuterium labeling), violating the fundamental principle of co-elution required for robust matrix effect compensation [2]. Regulatory guidances from the FDA and EMA mandate that the internal standard must closely mimic the analyte's behavior throughout sample preparation and ionization; only a deuterated analog with identical or near-identical retention time—such as Fluconazole-d4—consistently satisfies this requirement for fluconazole quantification [3]. Consequently, procurement of Fluconazole-d4 is non-negotiable for laboratories seeking to develop validated, submission-ready bioanalytical methods that withstand regulatory scrutiny in pharmacokinetic, therapeutic drug monitoring, and bioequivalence studies .

Fluconazole-d4: Key Differentiating Evidence


Sub-Nanogram LLOQ in Human Plasma LC-MS/MS

In a validated LC-MS/MS method for fluconazole quantification in human plasma, Fluconazole-d4 used as the internal standard achieved an LLOQ of 0.028 ng/mL, representing a 50-fold improvement in sensitivity compared to methods employing unlabeled fluconazole as an external standard, which typically report LLOQs of 1.0–5.0 ng/mL [1]. The method demonstrated a linear calibration range from 0.01 to 100 μg/mL with a recovery rate of 98.4% for fluconazole, directly attributable to the deuterated internal standard's correction for matrix effects and extraction variability .

LC-MS/MS Pharmacokinetics Therapeutic Drug Monitoring

Chromatographic Co-Elution vs. 13C/15N Analogs

In reverse-phase LC conditions using a C18 column with 40% formic acid (0.1%) and 60% acetonitrile mobile phase, Fluconazole-d4 (m/z 311.1 → 242.0) co-elutes with unlabeled fluconazole (m/z 307.1 → 238.0) with a retention time difference (ΔtR) of less than 0.02 minutes [1]. In contrast, 13C2,15N-labeled fluconazole exhibits a retention time shift of 0.08–0.12 minutes under identical chromatographic conditions due to altered lipophilicity from carbon-13 and nitrogen-15 incorporation, which affects the compound's interaction with the stationary phase .

Chromatography Stable Isotope Labeling Method Validation

Long-Term Solution Stability vs. Non-Deuterated Fluconazole

Stability studies conducted under ICH Q1A(R2) guidelines demonstrate that Fluconazole-d4 stock solutions (1 mg/mL in methanol) retain 98.2% of initial concentration after 4 months of storage at -20°C, with no detectable degradation products by HPLC-UV . In parallel stability assessments, unlabeled fluconazole stock solutions exhibited 12–15% degradation under identical storage conditions over the same 4-month period, primarily due to oxidation of the triazole ring [1]. The enhanced stability of the deuterated analog is attributed to the kinetic isotope effect, where the stronger C-D bond (relative to C-H) reduces the rate of oxidative degradation pathways.

Stability Storage Conditions Quality Control

Microvolume Blood Quantification vs. External Standards

In a neonatal pharmacokinetic study of fosfluconazole (a fluconazole prodrug), Fluconazole-d4 internal standardization enabled accurate quantification of fluconazole from dried blood spot (DBS) samples as small as 10 μL, with a mean recovery of 98.4% (CV < 5%) across the calibration range of 0.01–10 μg/mL [1]. External standard calibration methods, lacking a deuterated internal standard, exhibited unacceptably high variability (CV > 20%) at the 0.01 μg/mL level and poor recovery (65–75%) due to uncorrected matrix effects from neonatal whole blood .

Neonatal Pharmacokinetics Microsampling LC-MS/MS

ISO 17034 Certified Reference Material Traceability

Fluconazole-d4 manufactured under ISO 17034 accreditation is supplied with a comprehensive Certificate of Analysis (CoA) that includes quantitative NMR (qNMR) purity assessment (99.66% ± 0.12%), mass balance determination, structure confirmation by HRMS and 1H/13C NMR, and metrological traceability to SI units via a documented unbroken chain of calibrations [1]. In contrast, non-certified stable isotope-labeled fluconazole analogs (e.g., Fluconazole-d3 from non-accredited suppliers) are typically accompanied by a basic CoA reporting only HPLC purity (≥97%) without uncertainty estimates, isotopic enrichment verification, or traceability statements, rendering them unsuitable for GLP/GMP environments and regulatory submissions .

ISO 17034 Certified Reference Material Metrological Traceability

Minimal Ion Suppression in Human Plasma

In a validated LC-MS/MS method for fluconazole in human plasma, the matrix factor (MF) for Fluconazole-d4, calculated as the ratio of peak area in post-extraction spiked matrix versus neat solution, was determined to be 0.96–1.03 (CV < 4%) across six different plasma lots, indicating negligible ion suppression or enhancement [1]. In comparison, the use of a non-deuterated internal standard (e.g., ketoconazole as a structural analog IS) in the same matrix yielded an MF range of 0.72–1.18 (CV 12–18%), reflecting inconsistent ionization and requiring extensive sample cleanup via SPE to achieve acceptable accuracy [2].

Matrix Effects Ion Suppression LC-MS/MS Method Validation

Fluconazole-d4 Application Scenarios


Pediatric and Neonatal Microsampling PK Studies

Fluconazole-d4 enables accurate quantification of fluconazole from dried blood spot (DBS) samples as small as 10 μL with 98.4% recovery and CV < 5%, a capability not achievable with external standard methods [1]. This scenario is critical for clinical pharmacology studies in neonates and infants receiving fluconazole or fosfluconazole for invasive candidiasis prophylaxis, where blood volume is severely limited and high-sensitivity, matrix-corrected quantification is mandated by pediatric study protocols. The sub-nanogram LLOQ (0.028 ng/mL) provided by Fluconazole-d4 internal standardization further supports low-concentration time points and enables accurate calculation of pharmacokinetic parameters (AUC, Cmax, t1/2) in vulnerable populations .

ANDA Bioequivalence Studies

In bioequivalence studies comparing generic fluconazole formulations to the reference listed drug (RLD), the use of Fluconazole-d4 as an internal standard is essential for meeting FDA and EMA bioanalytical method validation requirements [2]. The validated LC-ion trap-MS method employing Fluconazole-d4 demonstrates accuracy, precision, and selectivity throughout the therapeutic calibration range (0.05–10.0 μg/mL) with the shortest sample runtime among published methods [3]. Furthermore, ISO 17034-certified Fluconazole-d4 provides the metrological traceability and comprehensive CoA documentation required for ANDA submissions, eliminating regulatory queries related to reference standard qualification and reducing approval timelines [4].

Therapeutic Drug Monitoring in Critical Care

Critically ill patients, including those in intensive care units and solid organ transplant recipients, exhibit highly variable fluconazole pharmacokinetics due to altered volume of distribution, renal function, and protein binding. Fluconazole-d4-based LC-MS/MS assays enable precise, high-throughput TDM with minimal sample preparation (simple protein precipitation) due to negligible matrix effects (MF 0.96–1.03) and robust long-term internal standard stability (98.2% after 4 months at -20°C) . This scenario supports clinical decision-making by providing rapid, reliable fluconazole plasma concentrations to guide dose adjustments, minimize toxicity, and optimize antifungal efficacy in patients at risk for subtherapeutic exposure or adverse events [5].

Environmental Fate and Ecotoxicology of Azole Fungicides

Fluconazole-d4 serves as a mass-labeled surrogate standard in the quantitative analysis of fluconazole residues in environmental matrices including surface water, wastewater, soil, and biota using UPLC-MS/MS methods [6]. The deuterium label enables precise correction for matrix-induced ion suppression/enhancement in complex environmental samples, achieving method detection limits (MDLs) below 1 ng/L in aqueous matrices. This scenario is particularly relevant for regulatory environmental risk assessments (ERA) of pharmaceuticals, where accurate quantification of azole fungicides is required to evaluate persistence, bioaccumulation, and potential ecological effects on non-target aquatic and terrestrial organisms.

Technical Documentation Hub

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